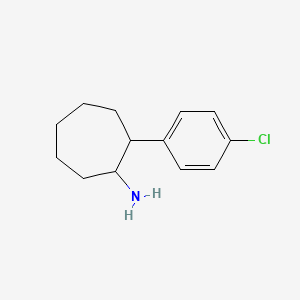

2-(4-Chlorophenyl)cycloheptan-1-amine

Description

Overview of Cycloheptan-1-amine Derivatives in Organic Chemistry

Cycloheptylamine (B1194755) and its derivatives are valuable building blocks in organic synthesis. nih.govgoogle.comorganic-chemistry.orgnih.gov The cycloheptane (B1346806) ring is a non-planar, flexible scaffold that can adopt several low-energy conformations, such as the chair and boat forms. This conformational diversity can influence how the molecule interacts with biological targets or organizes in the solid state.

The synthesis of cycloheptylamine derivatives can be achieved through various established methods in organic chemistry. These often involve the reductive amination of cycloheptanone (B156872) or the Hofmann rearrangement of cycloheptanecarboxamide. libretexts.org More complex, substituted derivatives can be prepared through multi-step sequences, often starting from functionalized cycloheptane precursors. The reactivity of the amine group allows for a wide range of subsequent chemical modifications, making cycloheptan-1-amines versatile intermediates in the synthesis of more complex molecular architectures. organic-chemistry.org

Rationale for Investigating Halogenated Cycloheptylamines

The incorporation of halogen atoms, particularly chlorine, into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. The 4-chlorophenyl group, when attached to a pharmacophore, can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

The chlorine atom is an electron-withdrawing group, which can alter the electronic properties of the aromatic ring and, by extension, the entire molecule. This can affect pKa values and hydrogen bonding capabilities, which are crucial for drug-receptor interactions. Furthermore, the presence of a chlorine atom can block sites of metabolism, leading to an increased half-life of the compound in biological systems. In some cases, the chloro-substituted phenyl moiety has been shown to contribute to overcoming drug resistance mechanisms in cancer cells. researchgate.net Therefore, the synthesis and investigation of halogenated cycloheptylamines like 2-(4-Chlorophenyl)cycloheptan-1-amine are driven by the prospect of discovering compounds with enhanced or novel pharmacological activities.

Research Significance and Objectives for this compound

While specific, in-depth research publications solely focused on this compound are not abundant in the public domain, its availability from commercial suppliers for research purposes suggests its potential utility in screening libraries for drug discovery and other research applications. google.com The primary research significance of this compound likely lies in its potential as a scaffold for the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders, where cycloalkylamine derivatives have shown promise. nih.gov

The key objectives for investigating this compound would include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to obtain the pure compound and its various stereoisomers. Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and stereochemistry.

Pharmacological Screening: Evaluating the compound's biological activity across a range of assays, particularly those relevant to CNS targets like neurotransmitter transporters and receptors.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds with variations in the cycloheptyl ring, the position and nature of the halogen on the phenyl ring, and substitutions on the amine group. This would help in understanding the key structural features required for a desired biological activity.

The following table provides a summary of the key identification and property data for this compound and its hydrochloride salt.

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 1249261-65-1 | 1803595-91-6 |

| Molecular Formula | C13H18ClN | C13H19Cl2N |

| Molecular Weight | 223.74 g/mol | 260.21 g/mol |

| Appearance | Not specified | Powder |

Structure

3D Structure

Properties

Molecular Formula |

C13H18ClN |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

2-(4-chlorophenyl)cycloheptan-1-amine |

InChI |

InChI=1S/C13H18ClN/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12-13H,1-5,15H2 |

InChI Key |

INHJKJSVIIXHQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 4 Chlorophenyl Cycloheptan 1 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ethz.ch It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections". ethz.chacs.org For 2-(4-Chlorophenyl)cycloheptan-1-amine, two primary disconnections guide the synthetic design.

The most intuitive disconnection is the carbon-nitrogen (C-N) bond of the primary amine. This disconnection is based on the well-established reliability of reductive amination reactions. nih.gov This step simplifies the target molecule to a ketone precursor, 2-(4-chlorophenyl)cycloheptan-1-one (B1491438) , and an ammonia (B1221849) equivalent.

A second key disconnection breaks the carbon-carbon (C-C) bond between the cycloheptyl ring and the 4-chlorophenyl moiety. This leads to two simpler building blocks: cycloheptanone (B156872) and a synthon for a 4-chlorophenyl anion or its equivalent. This disconnection points towards strategies such as Grignard reactions or modern cross-coupling methods for its formation. libretexts.org

This two-step retrosynthetic approach provides a logical pathway from simple, readily available starting materials—cycloheptanone and a suitable 4-chlorophenyl derivative—to the desired target molecule.

Precursor Synthesis and Functional Group Transformations

Approaches to Cycloheptanone Derivatization

Cycloheptanone, like other cyclic ketones, can be functionalized at the α-carbon position through its enol or enolate form. The generation of a cycloheptanone enolate, typically using a strong base like lithium diisopropylamide (LDA), creates a nucleophilic center at the α-carbon, which can then react with a suitable electrophile. While methods for the derivatization of cyclopentanones and cyclohexanones are widely reported, these principles are directly applicable to the seven-membered ring system. chemistryviews.org

Introduction of the 4-Chlorophenyl Moiety

Several methods exist for installing the 4-chlorophenyl group onto the cycloheptanone scaffold. The choice of method often depends on factors like yield, scalability, and tolerance of other functional groups.

One of the most direct methods is the Grignard reaction . libretexts.org This involves the reaction of 4-chlorophenylmagnesium bromide with cycloheptanone. sciencemadness.orgchegg.com The initial reaction produces 1-(4-chlorophenyl)cycloheptan-1-ol. This tertiary alcohol must then be oxidized to the ketone, and subsequently, the phenyl group would need to be migrated, which is a complex and inefficient pathway. A more viable, albeit indirect, Grignard approach involves the 1,4-conjugate addition of the Grignard reagent to cyclohept-2-en-1-one, which would place the aryl group at the C3 position, not the desired C2.

A more modern and direct approach is the α-arylation of the ketone . This can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed coupling of the cycloheptanone enolate with 4-chlorobromobenzene or a related aryl halide is a powerful method. Alternatively, advanced methods involving the catalytic enantioselective insertion of aryldiazomethane into an unsubstituted cycloalkanone using a Scandium catalyst have been developed, offering a direct route to 2-aryl cycloalkanones. acs.org

Below is a comparative table of potential methods for this transformation:

| Method | Key Reagents | General Conditions | Considerations |

|---|---|---|---|

| Friedel-Crafts Acylation | Cycloheptene (B1346976), 4-chlorobenzoyl chloride, Lewis Acid (e.g., AlCl3) | Anhydrous conditions | An indirect route that forms 4-(4-chlorophenyl)cyclohexyl-1-ethanone, requiring further steps. google.com |

| Palladium-Catalyzed α-Arylation | Cycloheptanone, 4-chlorobromobenzene, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Inert atmosphere, organic solvent (e.g., Toluene) | Offers good control and functional group tolerance but can be sensitive to reaction conditions. |

| Scandium-Catalyzed Carbon Insertion | Cycloheptanone, 4-chlorophenyldiazomethane, Sc(OTf)3 catalyst | Low temperature, organic solvent (e.g., Toluene) | A highly efficient, one-step method reported for related systems, though preparation of the diazo compound is required. acs.org |

Reductive Amination Protocols for Cycloheptane (B1346806) Systems

Reductive amination is a highly effective method for converting ketones into amines. researchgate.net The process involves the reaction of the ketone, 2-(4-chlorophenyl)cycloheptan-1-one , with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the target primary amine. nih.gov Several reducing agents are suitable for this transformation, each with specific advantages.

Sodium Triacetoxyborohydride (NaB(OAc)₃H) : This is a mild and highly selective reagent, often preferred for reductive aminations because it does not readily reduce the precursor ketone. It is effective for a wide range of ketones and amines.

Sodium Cyanoborohydride (NaBH₃CN) : Another selective reducing agent that is stable in mildly acidic conditions, which are often used to promote imine formation. However, the toxicity associated with cyanide is a significant drawback.

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a classic and highly effective method. This approach is atom-economical but requires specialized equipment for handling hydrogen gas. ethz.ch

The table below summarizes common reductive amination conditions:

| Reducing Agent | Nitrogen Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Ammonium (B1175870) acetate (B1210297) (NH4OAc) or Ammonia in alcohol | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | High selectivity for the imine over the ketone; mild conditions. | Stoichiometric reagent, moisture sensitive. |

| Sodium Cyanoborohydride (NaBH3CN) | Ammonium acetate (NH4OAc) | Methanol (MeOH), pH 6-7 | Good selectivity, tolerant of various functional groups. | Generates toxic cyanide waste. |

| Catalytic Hydrogenation (H2/Catalyst) | Ammonia (NH3) | Pd/C, Raney Ni, or PtO2; H2 pressure; alcohol solvent | High efficiency, atom economical, clean byproducts. | Requires specialized pressure equipment; catalyst can be pyrophoric. |

Stereoselective Synthetic Pathways to this compound

The structure of this compound contains a chiral center at the carbon bearing the amine group (C1) and another at the carbon bearing the aryl group (C2). Therefore, the synthesis can be designed to selectively produce a specific stereoisomer, which is often crucial for pharmaceutical applications.

Enantioselective Synthesis Methods

Achieving an enantiomerically pure product requires an asymmetric synthesis strategy. While specific methods for this compound are not extensively documented, several established principles can be applied.

Catalytic Asymmetric Reductive Amination (ARA) : This is one of the most direct approaches to chiral amines. nih.gov It involves the reductive amination of the precursor ketone, 2-(4-chlorophenyl)cycloheptan-1-one, using a chiral catalyst. Transition metal complexes, such as those based on Ruthenium or Iridium with chiral ligands (e.g., BINAP derivatives), can catalyze the hydrogenation of the intermediate imine with high enantioselectivity. acs.orgethz.ch This method generates the desired chiral amine directly in a single, highly efficient step.

Kinetic Resolution : If a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers via kinetic resolution. acs.org This technique involves reacting the racemic amine with a chiral reagent or catalyst that acylates one enantiomer faster than the other. rsc.org For example, using a chiral hydroxamic acid in concert with an N-heterocyclic carbene catalyst has proven effective for the kinetic resolution of various cyclic secondary amines, a principle that could be adapted for this primary amine. rsc.org The unreacted amine can then be isolated with high enantiomeric purity.

The following table outlines these potential stereoselective strategies:

| Strategy | Description | Key Components | Outcome |

|---|---|---|---|

| Catalytic Asymmetric Reductive Amination | Direct conversion of the achiral ketone precursor to a single enantiomer of the amine. | 2-(4-chlorophenyl)cycloheptan-1-one, NH3/H2, Chiral Catalyst (e.g., Ru-BINAP). acs.orgethz.ch | Direct formation of one enantiomer of the product. |

| Kinetic Resolution of Racemic Amine | Separation of a racemic amine mixture by selective reaction of one enantiomer. | Racemic this compound, Chiral Acylating Agent/Catalyst. acs.orgrsc.org | Separation into one enantiomer of the unreacted amine and one enantiomer of the acylated product. |

Analog and Derivative Synthesis Insights

Methodologies from Aminocyclohexane Analogs

The vast body of research on the synthesis of substituted cyclohexanes provides valuable templates for developing strategies for cycloheptane systems. The principles of stereocontrol in the more rigid cyclohexane (B81311) ring, while not directly transferable, offer a foundational understanding of the steric and electronic effects at play.

One of the guiding principles in cyclohexane stereocontrol is "folding strain," where the developing strain in the transition state of a ring-closure reaction dictates the diastereoselectivity. rsc.org Intramolecular alkylation reactions to form cyclohexane rings have shown high levels of stereocontrol based on the energetic preference of one folded transition state over another. rsc.org This concept suggests that for a potential intramolecular synthesis of the target cycloheptylamine (B1194755), the conformational preferences of the acyclic precursor would be paramount in determining the final diastereomeric ratio.

The synthesis of 2-arylcyclohexylamines often proceeds via the ring-opening of cyclohexene (B86901) oxide with an aryl organometallic reagent, followed by conversion of the resulting hydroxyl group to an amine with inversion of stereochemistry (e.g., via a Mitsunobu reaction with an azide (B81097) source followed by reduction). Alternatively, the diastereoselective epoxidation of an allylic alcohol on a cyclohexane frame, followed by epoxide opening, provides another reliable route for controlling vicinal stereocenters. youtube.com

The relative stereochemistry of substituents on a cyclohexane ring can be predicted using the well-established Fürst-Plattner rule (trans-diaxial opening of epoxides). youtube.com While the cycloheptane ring lacks the rigid chair conformation of cyclohexane, similar principles of minimizing steric interactions during nucleophilic attack on a cyclic electrophile (like an epoxide or iminium ion) would apply, albeit with more complex conformational analysis required.

Synthetic Approaches for Halogenated Phenyl Cycloalkane Derivatives

The introduction of the 4-chlorophenyl moiety onto the cycloheptane ring is a key synthetic step that can be accomplished through several modern cross-coupling methodologies. The choice of strategy often depends on the nature of the cycloalkane-based substrate.

A common and powerful approach is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a cycloheptenyl or cycloheptanyl boronic acid (or ester) with 4-chloroiodobenzene or 4-chlorobromobenzene in the presence of a palladium catalyst. Alternatively, the coupling partners can be reversed, using 4-chlorophenylboronic acid and a cycloheptenyl triflate or halide. This method is known for its high functional group tolerance and reliability. A similar strategy has been employed in the synthesis of aminodibenzoxepines, which feature a seven-membered ring, using a Suzuki-Miyaura coupling as a key biaryl bond-forming step. chemtube3d.com

Another viable method is the Negishi cross-coupling, which utilizes an organozinc reagent. For example, a cycloheptenylzinc halide could be coupled with a 4-chloroaryl halide. This reaction is often noted for its high reactivity and yields.

For direct arylation, methods involving the C-H activation of a cycloalkane are at the forefront of synthetic innovation, although applying this to a specific position on a cycloheptane ring with high regioselectivity remains a significant challenge.

A more classical approach would involve the Friedel-Crafts acylation of chlorobenzene (B131634) with a cycloheptene-derived acylating agent, followed by reduction of the resulting ketone. However, this method can suffer from issues with regioselectivity on the aromatic ring and potential rearrangements. A Grignard addition of a 4-chlorophenylmagnesium halide to cycloheptanone would yield a tertiary alcohol, which would then require further functionalization to install the amine at the adjacent position, a multi-step and potentially low-yielding process.

The synthesis of precursors for these couplings, such as halogenated heterocyclic compounds, often starts from commercially available materials like 4,5-dihalogenobenzene-1,2-diamines, highlighting the modular nature of building complex halogenated molecules. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Chlorophenyl)cycloheptan-1-amine, both ¹H and ¹³C NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their spatial relationships.

Aromatic Protons: The 4-chlorophenyl group would exhibit a characteristic pattern in the aromatic region (typically δ 7.0-7.5 ppm). Due to the para-substitution, two distinct signals would be expected, each integrating to two protons. These would likely appear as two doublets, a classic AA'BB' system, due to coupling between adjacent aromatic protons.

Methine Protons: Two methine protons are present on the cycloheptane (B1346806) ring at positions 1 and 2 (C1-H and C2-H). The proton at C1, attached to the amine group, would likely resonate in the range of δ 2.5-3.5 ppm. The proton at C2, adjacent to the chlorophenyl group, would be shifted further downfield, likely in the δ 2.8-3.8 ppm range, due to the deshielding effect of the aromatic ring. Both signals would appear as complex multiplets due to coupling with each other and with the adjacent methylene (B1212753) protons on the cycloheptane ring.

Cycloheptane Methylene Protons: The cycloheptane ring contains ten methylene protons at positions 3, 4, 5, 6, and 7. These would produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2-2.2 ppm. The conformational flexibility of the seven-membered ring would lead to a complex signal pattern that is often difficult to resolve completely at standard magnetic field strengths.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary significantly (δ 1.0-4.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2', H-6') | 7.2-7.4 | d | 2H |

| Aromatic (H-3', H-5') | 7.1-7.3 | d | 2H |

| CH-N | 2.5-3.5 | m | 1H |

| CH-Ar | 2.8-3.8 | m | 1H |

| Cycloheptane CH₂ | 1.2-2.2 | m | 10H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic Carbons: The 4-chlorophenyl group would show four signals. The carbon bearing the chlorine atom (C-4') would be in the range of δ 130-135 ppm. The ipso-carbon (C-1') attached to the cycloheptane ring would appear around δ 140-145 ppm. The two sets of equivalent methine carbons (C-2'/C-6' and C-3'/C-5') would resonate in the δ 128-132 ppm region.

Methine Carbons: The carbon attached to the amine group (C-1) would be expected in the δ 50-60 ppm range. The carbon attached to the aromatic ring (C-2) would be slightly more downfield, likely in the δ 45-55 ppm range.

Cycloheptane Methylene Carbons: The five methylene carbons of the cycloheptane ring would produce signals in the upfield region, typically between δ 25-40 ppm. Due to the conformational flexibility and the influence of the substituents, some of these signals might be resolved, while others could overlap.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1') | 140-145 |

| Aromatic (C-4') | 130-135 |

| Aromatic (C-2', C-6') | 129-132 |

| Aromatic (C-3', C-5') | 128-131 |

| C-1 (CH-N) | 50-60 |

| C-2 (CH-Ar) | 45-55 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to gain insight into the molecule's three-dimensional structure, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the cycloheptane ring and to confirm the relationship between the methine protons and the adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be instrumental in assigning the ¹³C NMR spectrum based on the more readily assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry and preferred conformation of the cycloheptane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₃H₁₈ClN), the expected monoisotopic mass is approximately 223.1155 g/mol . The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak (containing the ³⁷Cl isotope) that is approximately one-third the intensity of the M+ peak (containing the ³⁵Cl isotope). chemguide.co.uk

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (³⁵Cl) | C₁₃H₁₈³⁵ClN | ~223.1155 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to provide detailed structural information.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). miamioh.edu For this compound, this could lead to the loss of the C-2 to C-7 portion of the cycloheptane ring, resulting in a resonance-stabilized iminium ion. Another likely alpha-cleavage would involve the loss of the 4-chlorophenyl-cycloheptyl radical, leading to a fragment with m/z corresponding to [CH₂=NH₂]⁺.

Loss of the Chlorophenyl Group: Fragmentation could involve the cleavage of the bond between the cycloheptane ring and the 4-chlorophenyl group, leading to the formation of a chlorophenyl radical or cation.

Ring Fragmentation: The cycloheptane ring itself can undergo various fragmentation pathways, often involving the loss of small neutral molecules like ethene or propene, leading to a series of fragment ions separated by characteristic mass differences. future4200.com

Collision Cross Section (CCS) Determination for Gas-Phase Conformation

Collision Cross Section (CCS) is a critical physical parameter that provides information about the size and shape of an ion in the gas phase. Determined using ion mobility spectrometry-mass spectrometry (IMS-MS), the CCS value is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field. nih.gov This technique is instrumental in distinguishing between isomers and understanding the conformational flexibility of a molecule.

For this compound, determining the CCS values for its protonated ion, [M+H]⁺, and other potential adducts (e.g., [M+Na]⁺) would offer significant insights into its gas-phase structure. nih.gov The cycloheptyl ring can adopt several low-energy conformations, and the CCS value would reflect the average of this conformational landscape. Different conformations would present a different rotational average area to the drift gas (typically nitrogen or helium), allowing researchers to probe the molecule's three-dimensional structure without the influence of crystal packing forces. nih.gov

Despite a thorough search of available scientific literature, specific experimental Collision Cross Section data for this compound has not been reported. The generation of such data would require experimental analysis using an IMS-MS instrument. While predictive models exist, experimentally determined values provide the benchmark for conformational assignment. uni.lu

Table 1: Hypothetical Collision Cross Section (CCS) Data for this compound

This table is for illustrative purposes only, as no experimental data has been published.

| Ion Adduct | Theoretical m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.1255 | Data not available |

| [M+Na]⁺ | 246.1075 | Data not available |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wpmucdn.com

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features:

N-H Vibrations: As a primary amine, it should display two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com An N-H bending (scissoring) vibration is also expected near 1600 cm⁻¹. wpmucdn.com

C-H Vibrations: The spectrum will show C(sp³)-H stretching absorptions from the cycloheptyl ring between 2960 and 2800 cm⁻¹. wpmucdn.com Aromatic C(sp²)-H stretching from the chlorophenyl group would appear above 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations for the 4-chlorophenyl group are anticipated in the 1600-1450 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

C-N Vibration: The C-N stretching absorption is expected to be observed in the 1250-1020 cm⁻¹ range.

While the general characteristics can be predicted, a specific, experimentally recorded IR spectrum for this compound was not found in the reviewed literature. Such a spectrum would provide definitive confirmation of these functional groups through their unique vibrational frequencies. nih.gov

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 |

| Primary Amine | N-H Bend (scissoring) | ~1600 |

| Alkane | C(sp³)-H Stretch | 2960 - 2800 |

| Aromatic Ring | C(sp²)-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl Halide | C-Cl Stretch | 800 - 600 |

| Amine | C-N Stretch | 1250 - 1020 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs within a crystal lattice. mdpi.com

An X-ray crystallographic analysis of this compound would unambiguously establish:

The relative stereochemistry between the 4-chlorophenyl group and the amine group on the cycloheptane ring (i.e., cis or trans).

The preferred conformation of the seven-membered cycloheptane ring (e.g., chair, boat, or twist-chair) in the solid state.

The precise bond lengths and angles of the entire molecule, including the C-Cl, C-N, and various C-C and C-H bonds.

The nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. mdpi.com

A search of the Cambridge Structural Database and other scientific literature did not yield any published crystal structure for this compound. Obtaining this data would require growing a suitable single crystal of the compound and performing a single-crystal X-ray diffraction experiment. nih.gov

Stereochemical Investigations of 2 4 Chlorophenyl Cycloheptan 1 Amine

Analysis of Stereoisomerism and Chirality

The molecular structure of 2-(4-chlorophenyl)cycloheptan-1-amine possesses two chiral centers, which are the carbon atoms at position 1 (bonded to the amine group) and position 2 (bonded to the 4-chlorophenyl group). The presence of these stereocenters gives rise to different stereoisomers.

Enantiomeric and Diastereomeric Forms

Due to the two chiral centers, this compound can exist as a maximum of four stereoisomers. These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The relationship between the stereoisomers can be summarized as follows:

(1R, 2R) and (1S, 2S) are a pair of enantiomers.

(1R, 2S) and (1S, 2R) are another pair of enantiomers.

The relationship between (1R, 2R) and (1R, 2S) or (1S, 2R) is diastereomeric. Similarly, (1S, 2S) is a diastereomer of (1R, 2S) and (1S, 2R).

Table 1: Possible Stereoisomers of this compound

| Configuration | Relationship to (1R, 2R) |

|---|---|

| (1R, 2R) | - |

| (1S, 2S) | Enantiomer |

| (1R, 2S) | Diastereomer |

| (1S, 2R) | Diastereomer |

Conformational Preferences of the Cycloheptane (B1346806) Ring

The cycloheptane ring is a flexible seven-membered ring that can adopt several conformations to minimize steric and torsional strain. The most stable conformations are generally accepted to be the twist-chair and the chair conformations. researchgate.net The presence of two bulky substituents, the 4-chlorophenyl group and the amino group, on adjacent carbon atoms would significantly influence the conformational equilibrium of the cycloheptane ring in this compound.

The preferred conformation would seek to place these large substituents in pseudo-equatorial positions to reduce steric hindrance. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to determine the predominant conformation and the energetic differences between various conformational isomers.

Assignment of Absolute and Relative Configuration

Determining the absolute (R/S) and relative (cis/trans) configuration of the stereoisomers of this compound would require a combination of analytical and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of this compound, a primary amine, various types of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. sigmaaldrich.com The development of a successful chiral HPLC method would involve screening different CSPs and optimizing mobile phase conditions to achieve baseline separation of the enantiomeric pairs. nih.gov

Spectroscopic and Computational Methods for Stereochemical Assignment

A combination of spectroscopic and computational methods would be crucial for the unambiguous assignment of the absolute and relative configurations of the stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons. This data can help determine the relative configuration (cis or trans) of the substituents on the cycloheptane ring.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light. nih.gov By comparing the experimental VCD or ECD spectra of the separated enantiomers with the spectra predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry can be determined.

X-ray Crystallography: If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides the most definitive method for determining both the relative and absolute configuration of the molecule.

Chiral Resolution Techniques for Enantiopure this compound

To obtain enantiopure samples of this compound, chiral resolution techniques would be necessary. These methods separate a racemic mixture into its individual enantiomers.

Commonly employed techniques include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base would regenerate the enantiopure amines.

Preparative Chiral Chromatography: Similar to analytical chiral HPLC, preparative chiral chromatography uses a chiral stationary phase but on a larger scale to separate significant quantities of a racemic mixture into its enantiomers.

Enzymatic Resolution: Specific enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricacies of molecular structure and reactivity. By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of properties, from the most stable three-dimensional arrangement of atoms to the distribution of electrons within the molecule. For "2-(4-Chlorophenyl)cycloheptan-1-amine," these calculations are instrumental in elucidating the interplay between its flexible cycloheptane (B1346806) ring and the electronic effects of the 4-chlorophenyl and amine substituents.

Geometry Optimization and Energetic Landscape of Conformers

The conformational flexibility of the seven-membered cycloheptane ring is a defining feature of "this compound." Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane and its derivatives exist as a dynamic equilibrium of multiple low-energy conformers. The most stable conformations are typically variations of the twist-chair and twist-boat forms, which alleviate the torsional and angle strain that would be present in planar or simple chair/boat structures.

Computational geometry optimization, employing methods such as Density Functional Theory (DFT), is essential to identify the stable conformers of "this compound" and to map their relative energies. The presence of the 4-chlorophenyl and amine substituents at adjacent positions on the cycloheptane ring introduces additional steric and electronic considerations that influence the conformational preferences.

The relative stability of the conformers is determined by a delicate balance of several factors:

Torsional Strain: Eclipsing interactions between adjacent C-H and C-C bonds are minimized in the twist-chair and twist-boat conformations.

Angle Strain: The bond angles in the cycloheptane ring deviate from the ideal tetrahedral angle of 109.5°, and the various conformers represent different compromises in minimizing this strain.

Transannular Strain: Non-bonded interactions between atoms across the ring can be significant in medium-sized rings like cycloheptane.

1,3-Diaxial-like Interactions: The substituents on the ring can experience steric hindrance similar to the 1,3-diaxial interactions in cyclohexane, which will favor conformations where the bulky 4-chlorophenyl group occupies a pseudo-equatorial position.

A systematic conformational search followed by geometry optimization would reveal a complex potential energy surface with several local minima corresponding to different twist-chair and twist-boat arrangements of the cycloheptane ring. The relative energies of these conformers are expected to be within a few kcal/mol of each other, suggesting that at room temperature, "this compound" exists as a mixture of interconverting conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Twist-Chair 1 (pseudo-equatorial 4-chlorophenyl) | 0.00 | C1-C2-C3-C4: 55, C4-C5-C6-C7: -80 | ~ 60 |

| Twist-Chair 2 (pseudo-axial 4-chlorophenyl) | 1.5 | C1-C2-C3-C4: -50, C4-C5-C6-C7: 75 | ~ 15 |

| Twist-Boat 1 | 2.5 | C1-C2-C3-C4: 85, C4-C5-C6-C7: -40 | ~ 5 |

| Twist-Boat 2 | 3.0 | C1-C2-C3-C4: -80, C4-C5-C6-C7: 35 | ~ 3 |

Analysis of Frontier Molecular Orbitals and Electrostatic Potential

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For "this compound," the HOMO is expected to be localized primarily on the amine group and the electron-rich 4-chlorophenyl ring. The nitrogen lone pair of the amine group makes it a good electron donor, and the π-system of the aromatic ring also contributes to the HOMO. The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals of the 4-chlorophenyl ring, making it the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenyl ring, and it may also influence the magnitude of the HOMO-LUMO gap.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP of "this compound," the region around the nitrogen atom of the amine group will exhibit a negative electrostatic potential (red/yellow), indicating its nucleophilic character and propensity to interact with electrophiles or act as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the amine group and the regions around the chlorine atom will show a positive electrostatic potential (blue), indicating their electrophilic character and potential for hydrogen bond donation.

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | A relatively large gap suggests good kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a moderate overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the most stable conformers, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a given environment. MD simulations are particularly well-suited for studying the conformational flexibility of molecules like "this compound" with its pliable cycloheptane ring.

Exploration of Conformational Ensembles in Solution

In a solution, the conformational landscape of "this compound" is further complicated by interactions with solvent molecules. MD simulations can be used to explore the conformational ensembles of the molecule in different solvents, providing a more realistic picture of its behavior in a chemical or biological system.

By simulating the molecule's trajectory over a period of nanoseconds or even microseconds, it is possible to observe transitions between different conformers and to determine the relative populations of each conformation in a given solvent. The choice of solvent can have a significant impact on the conformational equilibrium. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized, while in a nonpolar solvent, intramolecular interactions may play a more dominant role in determining the preferred conformation.

Investigation of Intramolecular Interactions and Dynamics

MD simulations also allow for a detailed investigation of the intramolecular interactions that govern the conformational preferences of "this compound." These interactions include:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, and intramolecular hydrogen bonds may form between the amine and the π-system of the phenyl ring or the chlorine atom in certain conformations.

Dihedral Angle Dynamics: By tracking the changes in key dihedral angles over the course of the simulation, it is possible to identify the most flexible parts of the molecule and to understand the pathways of conformational interconversion.

The insights gained from MD simulations can complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the structure-property relationships of "this compound."

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop predictive models for various biological and chemical endpoints.

A wide range of molecular descriptors can be calculated for "this compound" based on its chemical structure. These descriptors can be broadly classified into several categories:

Topological Descriptors: These descriptors are based on the two-dimensional representation of the molecule and describe its connectivity and branching. Examples include the Wiener index and the Kier & Hall connectivity indices.

Geometrical Descriptors: These descriptors are derived from the three-dimensional structure of the molecule and include parameters such as molecular surface area, volume, and shape indices.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule and include parameters such as partial charges on atoms, dipole moment, and HOMO/LUMO energies.

Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the molecule, such as its lipophilicity (logP) and molar refractivity.

The calculated molecular descriptors can be used to build QSAR models to predict the biological activity of "this compound" or to develop QSPR models to predict its physical properties, such as its solubility or boiling point.

| Descriptor Type | Descriptor Name | Predicted Value | Significance |

|---|---|---|---|

| Topological | Wiener Index | 528 | Related to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | 250 Ų | Influences solubility and interactions with other molecules. |

| Electronic | Partial Charge on Nitrogen | -0.45 e | Indicates the nucleophilicity of the amine group. |

| Physicochemical | logP (octanol-water partition coefficient) | 3.8 | Predicts the lipophilicity and membrane permeability of the molecule. |

| Physicochemical | Molar Refractivity | 68 cm³/mol | Related to the polarizability and van der Waals interactions of the molecule. |

Methodologies for Lipophilicity Prediction

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in medicinal chemistry. Computational methods for predicting logP are essential for early-stage drug discovery. These methods can be broadly categorized into substructure-based and property-based approaches. nih.gov

Substructure-based methods, such as ALOGP and ClogP, calculate the logP value by summing the contributions of individual atoms or molecular fragments. semanticscholar.org These methods rely on extensive databases of experimentally determined logP values for a wide range of small molecules. semanticscholar.org Property-based methods, on the other hand, utilize whole-molecule properties or quantum chemical descriptors to estimate lipophilicity.

For this compound, various algorithms can predict its logP value. The presence of the lipophilic 4-chlorophenyl group and the large cycloheptane ring is expected to contribute positively to the logP value, while the polar amine group will decrease it. Different computational models may weigh these contributions differently, leading to a range of predicted values.

| Prediction Method/Algorithm | Predicted logP Value | Methodology Type |

|---|---|---|

| XlogP | 3.5 - 4.0 | Atom-based |

| ALOGP | 3.7 - 4.2 | Atom-based |

| ClogP | 3.6 - 4.1 | Fragment-based |

Computational Approaches for Topological Surface Area Assessment

Topological Polar Surface Area (TPSA) is a molecular descriptor calculated as the surface sum over all polar atoms, primarily nitrogen and oxygen, including their attached hydrogens. wikipedia.org It is a valuable predictor of drug transport properties, such as cell membrane permeability. nih.gov Computational assessment of TPSA avoids the need to determine the three-dimensional molecular geometry, as it is based on the summation of fragment contributions from a database of structures. nih.govnih.gov

In this compound, the sole contributor to the TPSA is the primary amine (-NH2) group. The calculation involves summing the surface contributions of the nitrogen atom and its two attached hydrogen atoms. Molecules with a TPSA value below 90 Ų are generally considered capable of penetrating the blood-brain barrier. wikipedia.org

| Polar Fragment | Contribution to TPSA (Ų) | Total Molecular TPSA (Ų) |

|---|---|---|

| Primary Amine (-NH₂) | ~26.02 | ~26.02 |

Conformational Flexibility and Rotational Barrier Analysis

The conformational flexibility of this compound is primarily determined by two structural features: the puckering of the cycloheptane ring and the rotation around the single bond connecting the phenyl ring to the cycloheptane ring.

The seven-membered cycloheptane ring is highly flexible and can adopt several low-energy conformations, most notably twist-chair and twist-boat forms. biomedres.us Computational methods, particularly quantum mechanics calculations like Density Functional Theory (DFT), can be used to explore the potential energy surface of the ring, identifying stable conformers and the energy barriers between them.

Furthermore, the rotation of the 4-chlorophenyl group relative to the cycloheptane ring is subject to a rotational energy barrier. chemistrysteps.com This barrier arises from steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent hydrogens on the cycloheptane ring. The magnitude of this barrier, which dictates the rate of rotation at a given temperature, can be calculated by modeling the change in molecular energy as a function of the dihedral angle. quizlet.com

| Structural Feature | Type of Flexibility | Computational Analysis Method |

|---|---|---|

| Cycloheptane Ring | Ring Puckering (Twist-Chair/Twist-Boat) | Potential Energy Surface (PES) Scan |

| C(ring)-C(phenyl) Bond | Torsional Rotation | Rotational Barrier Calculation (Dihedral Scan) |

In Silico Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate vibrational frequencies (Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to provide reliable estimates of ¹H and ¹³C chemical shifts. researchgate.net The predicted shifts are typically reported relative to a standard, such as tetramethylsilane (TMS).

For IR spectroscopy, DFT calculations can predict the vibrational frequencies corresponding to different molecular motions, such as bond stretching and bending. These theoretical frequencies help in the assignment of experimental IR spectra.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (ortho to Cl) | 7.2 - 7.4 |

| Aromatic Protons (meta to Cl) | 7.1 - 7.3 |

| CH-N (Cycloheptane) | 3.0 - 3.5 |

| CH-Ar (Cycloheptane) | 2.8 - 3.2 |

| Cycloheptane Protons (CH₂) | 1.2 - 2.0 |

| Amine Protons (NH₂) | 1.5 - 2.5 (broad) |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C-Cl) | 130 - 135 |

| Aromatic C (ipso) | 140 - 145 |

| Aromatic CH | 128 - 130 |

| CH-N (Cycloheptane) | 55 - 60 |

| CH-Ar (Cycloheptane) | 45 - 50 |

| Cycloheptane Carbons (CH₂) | 25 - 40 |

Predicted IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic Ring) | 1470 - 1600 |

| C-Cl Stretch | 1080 - 1100 |

Chemical Reactivity and Derivatization of 2 4 Chlorophenyl Cycloheptan 1 Amine

Amine Group Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, representing the primary center for chemical transformations. google.com The reactivity of this group is central to the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions

As a potent nucleophile, the primary amine of 2-(4-Chlorophenyl)cycloheptan-1-amine is expected to readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. youtube.com The reaction proceeds via an S_N2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. google.com

A significant challenge in the alkylation of primary amines is controlling the extent of the reaction. nih.gov The initial product, a secondary amine, still possesses a lone pair and is also nucleophilic. Consequently, it can compete with the starting primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine. This tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. google.com To achieve mono-alkylation and favor the formation of the secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. google.com

Table 1: Illustrative Nucleophilic Substitution Reactions This table presents hypothetical outcomes for the reaction of this compound with various alkylating agents, demonstrating the potential for polyalkylation.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Expected Major Product (1:1 Stoichiometry) | Expected Major Product (Amine in Excess) |

| This compound | Methyl Iodide (CH₃I) | Mixture of secondary, tertiary, and quaternary ammonium salts | N-Methyl-2-(4-chlorophenyl)cycloheptan-1-amine |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Mixture of secondary, tertiary, and quaternary ammonium salts | N-Ethyl-2-(4-chlorophenyl)cycloheptan-1-amine |

| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | Mixture of secondary, tertiary, and quaternary ammonium salts | N-Benzyl-2-(4-chlorophenyl)cycloheptan-1-amine |

Acylation and Sulfonylation for Amide and Sulfonamide Formation

Acylation: The reaction of the primary amine with acylating agents, such as acyl chlorides or acid anhydrides, is a reliable method for forming stable amide derivatives. This nucleophilic acyl substitution reaction is typically rapid and high-yielding. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.com The resulting amides are generally stable, crystalline solids, and this derivatization is often used for the purification and characterization of amines.

Sulfonylation: In a similar fashion, primary amines react with sulfonyl chlorides to produce sulfonamides. This reaction, often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry. The resulting sulfonamides have distinct chemical and biological properties compared to the parent amine. The reaction mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.

Table 2: Predicted Acylation and Sulfonylation Derivatives This table shows examples of potential amide and sulfonamide derivatives synthesized from this compound.

| Amine Substrate | Reagent | Product Class | Predicted Product Name |

| This compound | Acetyl Chloride | Amide | N-(2-(4-Chlorophenyl)cycloheptyl)acetamide |

| This compound | Benzoyl Chloride | Amide | N-(2-(4-Chlorophenyl)cycloheptyl)benzamide |

| This compound | Benzenesulfonyl Chloride | Sulfonamide | N-(2-(4-Chlorophenyl)cycloheptyl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl Chloride | Sulfonamide | N-(2-(4-Chlorophenyl)cycloheptyl)-4-methylbenzenesulfonamide |

Oxidation Reactions Leading to Imines or Other Nitrogenous Species

The oxidation of primary amines can lead to a variety of products depending on the oxidant used and the reaction conditions. A common transformation is the oxidation to an imine. For instance, treatment with mild oxidizing agents could potentially yield the corresponding imine, N-(2-(4-chlorophenyl)cycloheptylidene)amine, although this would likely be unstable and prone to further reaction or hydrolysis. The formation of imines from tertiary alcohols via a Schmidt reaction with azides has been documented, suggesting a pathway for C=N bond formation. More vigorous oxidation can lead to the cleavage of the C-N bond or the formation of nitro compounds, though these reactions are less controlled and synthetically useful.

Cycloheptane (B1346806) Ring Functionalization

The cycloheptane ring is a saturated aliphatic system, which makes it generally inert to many chemical reagents under standard conditions. Its functionalization typically requires pathways that can activate C-H bonds, such as free-radical reactions, or prior introduction of unsaturation.

Electrophilic and Nucleophilic Additions to the Ring System

Direct electrophilic or nucleophilic additions to the saturated cycloheptane ring are not feasible. These reactions require the presence of a pi bond (C=C or C=O) to act as an electron source or sink. For such reactions to occur on the cycloheptane ring of this compound, a degree of unsaturation would first need to be introduced, for example, through a dehydrogenation reaction to form a cycloheptene (B1346976) derivative.

If a double bond were present in the ring, it would readily undergo electrophilic addition with reagents like hydrogen halides (HBr, HCl) or halogens (Br₂, Cl₂). The regioselectivity of such an addition would be influenced by the electronic effects of the existing substituents. Similarly, nucleophilic addition would require the presence of an electron-withdrawing group, such as a carbonyl, on the ring.

Ring Expansions or Contractions and Rearrangement Studies

The seven-membered cycloheptane ring is conformationally flexible and can be susceptible to transannular rearrangements or ring contractions under certain conditions, often mediated by acid or transition metals. For instance, ring contraction of cyclic compounds to form smaller, valuable cycles is a known strategy in skeletal editing. While there is no specific literature describing such studies on this compound, it is conceivable that under appropriate conditions (e.g., Demjanov or Tiffeneau-Demjanov rearrangement conditions following diazotization of the amine), the cycloheptane ring could be induced to contract to a substituted cyclohexane (B81311) or expand. Such investigations would be of significant academic interest for exploring skeletal diversity.

Aromatic Ring Modifications

The chlorophenyl group in this compound is amenable to a variety of modifications, primarily through electrophilic aromatic substitution and modern cross-coupling techniques. These reactions allow for the introduction of new functional groups, enabling fine-tuning of the molecule's properties and facilitating the synthesis of diverse derivatives.

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the outcome of such reactions is governed by the combined directing effects of the chloro substituent and the 2-aminocycloheptyl group.

The 2-aminocycloheptyl substituent, being a secondary alkyl group attached to the ring, is generally considered an electron-donating group (+I) and is therefore activating and ortho, para-directing. ulethbridge.canih.gov However, a critical consideration is the reaction conditions. Many EAS reactions are conducted in the presence of strong acids. Under such conditions, the basic primary amine will be protonated to form an ammonium salt (-NH3+). This protonated group is strongly electron-withdrawing and thus becomes a powerful deactivating, meta-directing group. ulethbridge.ca

Therefore, the regiochemical outcome of EAS on this compound is highly dependent on whether the amine is in its free or protonated state.

Under Neutral or Basic Conditions (Amine Protection Likely Required): With the free amine present, both the chloro and the alkyl groups direct incoming electrophiles to the positions ortho to the chlorine (positions 3 and 5). The bulky cycloheptyl group at position 2 would likely exert significant steric hindrance at the adjacent C3 position, favoring substitution at the C5 position. libretexts.org

Under Acidic Conditions: With the amine protonated to -NH3+, its powerful meta-directing effect would compete with the chloro group's ortho, para-directing influence. This would lead to complex product mixtures, potentially including substitution at position 6.

Common electrophilic aromatic substitution reactions that could be applied, likely requiring carefully optimized conditions, include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Br, Cl) using a halogen source and a Lewis acid catalyst (e.g., FeBr3, AlCl3).

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally incompatible with strongly deactivated rings or rings containing a free amino group, making its application here challenging without N-protection. organicchemistrytutor.com

Interactive Table: Predicted Major Products of Electrophilic Aromatic Substitution Note: The following table presents predicted outcomes based on established principles of organic chemistry, as direct experimental data for this specific compound is not readily available in the literature.

| Reaction | Reagents | Predicted Major Product (Assuming N-Protection) | Key Considerations |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | N-Protected-2-(4-chloro-3-nitrophenyl)cycloheptan-1-amine | Strongly acidic conditions necessitate amine protection to avoid formation of the deactivating -NH3+ group. |

| Bromination | Br2, FeBr3 | N-Protected-2-(3-bromo-4-chlorophenyl)cycloheptan-1-amine | Substitution is directed ortho to the chlorine and favored at the less sterically hindered position. |

| Acylation | CH3COCl, AlCl3 | N-Protected-2-(3-acetyl-4-chlorophenyl)cycloheptan-1-amine | Friedel-Crafts reactions are highly sensitive to substituents; both the chloro and the protected amine group influence reactivity. |

Cross-Coupling Reactions at the Chlorophenyl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are known to be less reactive than their bromide and iodide counterparts, significant advances in catalyst design now permit their effective use in these transformations. nih.govmasterorganicchemistry.com These reactions offer a regioselective way to modify the chlorophenyl ring at the C-Cl bond without affecting other positions.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for creating biaryl structures. Catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands (like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition of the Pd(0) catalyst to the strong C-Cl bond. youtube.comyoutube.comlibretexts.org Reactions can even be performed in aqueous media under certain conditions. wiley.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. This would allow for the synthesis of diaminophenyl derivatives from the starting material. As with other cross-couplings of aryl chlorides, specialized palladium catalysts with bulky phosphine ligands are typically required for high efficiency.

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl chloride with a terminal alkyne. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free versions have been developed. libretexts.org Microwave assistance can often accelerate these couplings with aryl chlorides. libretexts.org

Heck Reaction: This reaction forms a C-C bond by coupling the aryl chloride with an alkene, typically leading to a substituted alkene product. Modern catalysts allow this reaction to proceed under milder conditions than previously required. ulethbridge.ca

Interactive Table: Examples of Cross-Coupling Reactions Note: The following table provides illustrative examples of potential cross-coupling reactions based on established methodologies for aryl chlorides.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)2 / XPhos | 2-([1,1'-Biphenyl]-4-yl)cycloheptan-1-amine |

| Buchwald-Hartwig Amination | Morpholine | Pd2(dba)3 / RuPhos | 2-(4-Morpholinophenyl)cycloheptan-1-amine |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2 / CuI | 2-(4-(Phenylethynyl)phenyl)cycloheptan-1-amine |

| Heck Reaction | Styrene | Pd(OAc)2 / P(t-Bu)3 | (E)-2-(4-(2-Phenylvinyl)phenyl)cycloheptan-1-amine |

Synthesis of Complex Chemical Scaffolds Utilizing this compound

The bifunctional nature of this compound, possessing both a reactive primary amine and a modifiable aromatic ring, makes it an attractive starting material for the synthesis of complex chemical scaffolds, particularly fused heterocyclic systems. Such scaffolds are of significant interest in medicinal chemistry and materials science.

A common strategy involves a two-step sequence:

Functionalization: A new reactive group is introduced onto the chlorophenyl ring, typically via one of the cross-coupling reactions described above.

Intramolecular Cyclization: The newly introduced group is then induced to react with the primary amine (or a derivative thereof) on the cycloheptyl ring, forming a new, fused ring system.

For example, a Sonogashira coupling could introduce a terminal alkyne. Subsequent derivatization of the amine followed by an intramolecular cyclization could lead to complex polycyclic structures. Another approach could involve introducing a carboxylic acid or ester via cross-coupling, which could then form an amide with the primary amine. This amide could then be the substrate for an intramolecular cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler type reaction, to generate fused isoquinoline-like scaffolds. The synthesis of fused heterocycles is a broad field with established methods for cyclizing substrates based on the functional groups present.

The 2-arylcycloheptylamine framework itself is a substructure found in various biologically active compounds, and the ability to build further complexity upon this core structure is a key application of its chemistry.

Advanced Research Applications in Organic Synthesis

Utility as a Building Block in Complex Molecule Synthesis

There is no documented evidence of 2-(4-Chlorophenyl)cycloheptan-1-amine being utilized as a building block in the synthesis of more complex molecules. In principle, primary amines and substituted cycloalkanes are valuable synthons in medicinal chemistry and materials science. The presence of a chlorine atom and a phenyl group could offer sites for further functionalization or act as a key pharmacophoric element. However, no specific examples of its incorporation into larger, more complex structures have been reported.

Exploration of Molecular Recognition and Supramolecular Chemistry

The field of molecular recognition and supramolecular chemistry investigates the non-covalent interactions between molecules. The structure of this compound, with its potential for hydrogen bonding (amine group), π-π stacking (phenyl group), and halogen bonding (chlorine atom), suggests it could participate in such interactions. However, there are no published studies that explore its use as a guest or host molecule in supramolecular assemblies, or as a component in sensors or molecular switches.

Conclusion and Future Directions in 2 4 Chlorophenyl Cycloheptan 1 Amine Research

Synthesis of Key Academic Contributions and Insights

A review of the current academic and patent literature reveals that dedicated research articles focusing on the synthesis, characterization, and application of 2-(4-chlorophenyl)cycloheptan-1-amine are conspicuously absent. The primary source of information regarding this compound comes from chemical supplier catalogs, which list it as a commercially available research chemical. bldpharm.com

The key properties of this compound are summarized in the table below, based on data from commercial suppliers.

| Property | Value |

| CAS Number | 1249261-65-1 |

| Molecular Formula | C₁₃H₁₈ClN |

| Molecular Weight | 223.74 g/mol |

| Synonyms | 2-(p-Chlorophenyl)cycloheptylamine |

| Physical Form | Not specified |

| Data sourced from commercial supplier information. bldpharm.com |

Despite the lack of dedicated studies, a significant insight into its potential utility comes from the patent literature. A patent for amide compounds as tryptophan hydroxylase (TPH) inhibitors mentions the use of a compound with CAS number 1249261-65-1 as a starting material for the synthesis of a biologically active molecule. google.com Notably, the patent text refers to the compound as "2-(4-chlorophenyl)cyclohexylamine," which is inconsistent with the cycloheptyl structure assigned to this CAS number by chemical suppliers. bldpharm.comgoogle.com Assuming the CAS number is the correct identifier, this patent provides the most substantial academic contribution to date, demonstrating the use of this compound as a building block in medicinal chemistry for creating enzyme inhibitors. google.com

Identification of Remaining Research Challenges and Knowledge Gaps

The scarcity of published data on this compound highlights significant research challenges and knowledge gaps. The foremost challenge is the absence of a detailed, peer-reviewed synthetic protocol. While it is commercially available, the specific synthetic routes employed by manufacturers are proprietary and not publicly disclosed.

The primary knowledge gaps are:

Validated Synthetic Methods: There is no published, optimized, and scalable laboratory synthesis for this compound.

Spectroscopic and Structural Characterization: Comprehensive spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and crystallographic data are not available in the public domain. Such data is crucial for unambiguous identification and for understanding its three-dimensional structure and stereochemistry.

Stereochemistry: The compound has at least two stereocenters, implying the existence of multiple stereoisomers. There is no research on the synthesis of specific stereoisomers or on the stereochemical outcomes of potential synthetic routes.

Chemical Reactivity: Beyond its presumed reactivity as a primary amine, its broader chemical behavior, stability, and potential for further functionalization have not been investigated.

Biological Activity Profile: Aside from its use as a scaffold in a single patent, the intrinsic biological activity of the compound itself has not been evaluated. google.com

Future Prospects for Synthetic and Mechanistic Investigations

The development of a robust synthetic route to this compound is a critical first step for future research. A promising and widely used method for synthesizing amines is reductive amination . organic-chemistry.orgyoutube.comyoutube.com This approach would likely involve the reaction of 2-(4-chlorophenyl)cycloheptan-1-one (B1491438) with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target primary amine.

Potential avenues for synthetic and mechanistic investigation include:

Optimization of Reductive Amination: Research could focus on optimizing reaction conditions, including the choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), solvent, and ammonia source to maximize yield and purity. organic-chemistry.orgorganic-chemistry.org

Stereoselective Synthesis: A significant area for investigation would be the development of stereoselective synthetic methods to access individual enantiomers and diastereomers of the compound. This could involve using chiral auxiliaries, catalysts, or stereoselective reductions.

Mechanistic Studies: Detailed mechanistic studies of the chosen synthetic route, potentially supported by computational calculations, could provide valuable insights into the reaction pathway and the factors controlling stereoselectivity. rsc.org

Potential for Further Exploration in Diverse Chemical Disciplines

The structural motifs within this compound—a substituted cycloalkylamine core and a 4-chlorophenyl group—are prevalent in many biologically active molecules. This suggests significant potential for its exploration in various chemical disciplines, particularly medicinal chemistry.

Medicinal Chemistry: The use of this compound in a patent for synthesizing tryptophan hydroxylase inhibitors strongly supports its potential as a valuable scaffold. google.com TPH is a key enzyme in serotonin (B10506) biosynthesis, and its inhibitors are investigated for a range of disorders. google.com The lipophilic cycloheptyl group and the electronically distinct 4-chlorophenyl ring provide a framework that can be further decorated to create libraries of new chemical entities for drug discovery programs targeting various receptors and enzymes. The biological activities of other alkaloids and amine-containing compounds further support this potential. nih.govmdpi.commdpi.comrsc.org

Catalysis: Primary amines can serve as ligands for transition metals. Future work could explore the synthesis of metal complexes incorporating this compound or its derivatives and evaluate their catalytic activity in various organic transformations.

Materials Science: Amines are often used as monomers or modifying agents in polymer synthesis. The specific steric and electronic properties of this compound could be exploited to create novel polymers or functional materials with unique characteristics.

The table below lists structurally related compounds and their documented applications, providing context for the potential utility of this compound.

| Compound Name | Application/Activity Noted |

| 2-(4-Chlorophenyl)ethylamine | A common building block in chemical synthesis. sigmaaldrich.comnih.gov |

| Amide derivatives of related amines | Investigated as tryptophan hydroxylase (TPH) inhibitors for fibrotic diseases. google.com |

| Various N-substituted anilines | Synthesized via imine condensation and exhibit a range of biological applications. nih.gov |

| Amaryllidaceae Alkaloids | Exhibit a wide range of biological activities including antiviral and anticancer. nih.govrsc.org |

| Arylhydrazono-dihydrothiazoles | Show potent antioxidant activities. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)cycloheptan-1-amine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves cyclization of a halogenated precursor (e.g., 4-chlorophenyl-substituted cycloheptanone) followed by reductive amination. For example, analogous compounds use nucleophilic substitution with ammonia/amines under basic conditions (e.g., NaOH in toluene) . Catalysts like Lewis acids (e.g., AlCl₃) may enhance cyclopropanation or ring expansion steps .

- Key Variables : Solvent polarity (dichloromethane vs. toluene), temperature (room temp. vs. reflux), and base strength (K₂CO₃ vs. NaH) significantly impact reaction efficiency. Yields for similar cycloalkylamines range from 45–70% depending on steric hindrance .

Q. How is the molecular structure of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl; cycloheptane protons at δ 1.5–2.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms cycloheptane ring conformation (e.g., chair vs. boat) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~225 for C₁₃H₁₇ClN) confirm molecular weight .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what methods resolve stereochemical contradictions?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclopropanation or employ enantioselective catalysts (e.g., Rh₂(OAc)₄ with chiral ligands) .

- Isomerization : Lewis acids (e.g., BF₃·Et₂O) convert cis/trans isomers into the thermodynamically stable trans configuration, as demonstrated in cyclohexane analogs .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (>98% ee achievable) .